molecular formula C19H23NO3 B2571783 N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide CAS No. 2034483-95-7

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide

Cat. No.: B2571783
CAS No.: 2034483-95-7
M. Wt: 313.397
InChI Key: SDGHGQVLMBVVMT-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide: is a synthetic organic compound that features a naphthalene ring system linked to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the oxan-4-yl group: This can be achieved through the reaction of an appropriate diol with an epoxide under acidic or basic conditions.

    Attachment of the naphthalene ring: The oxan-4-yl group is then linked to a naphthalene derivative through a nucleophilic substitution reaction.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the oxan-4-yl moiety can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology:

    Biochemical Probes: The compound can be used to study enzyme interactions and binding sites.

Medicine:

    Drug Development:

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Naphthalene-2-carboxamide: Lacks the oxan-4-yl group, making it less versatile in terms of chemical reactivity.

    3-hydroxypropyl naphthalene-2-carboxamide: Lacks the oxan-4-yl group, which may affect its binding properties and reactivity.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-18(15-8-11-23-12-9-15)7-10-20-19(22)17-6-5-14-3-1-2-4-16(14)13-17/h1-6,13,15,18,21H,7-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGHGQVLMBVVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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